(1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine
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Overview
Description
(1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine: is a chemical compound with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a trifluorophenyl ring, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine typically involves the following steps :
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Attachment of the Trifluorophenyl Ring: The trifluorophenyl ring is introduced via a nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on the aromatic ring.
Formation of the Methylamine Group: The methylamine group is introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
(1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(phenyl)methylamine: Lacks the trifluorophenyl group, making it less reactive in certain chemical reactions.
Cyclopropyl(2,4-difluorophenyl)methylamine: Similar structure but with fewer fluorine atoms, leading to different chemical and biological properties.
Cyclopropyl(2,3,4-trichlorophenyl)methylamine: Contains chlorine atoms instead of fluorine, resulting in different reactivity and applications.
Uniqueness
(1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. The trifluorophenyl group enhances the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(R)-cyclopropyl-(2,3,4-trifluorophenyl)methanamine |
InChI |
InChI=1S/C10H10F3N/c11-7-4-3-6(8(12)9(7)13)10(14)5-1-2-5/h3-5,10H,1-2,14H2/t10-/m1/s1 |
InChI Key |
WZIMAMXBNZIPPH-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=C(C(=C(C=C2)F)F)F)N |
Canonical SMILES |
C1CC1C(C2=C(C(=C(C=C2)F)F)F)N |
Origin of Product |
United States |
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